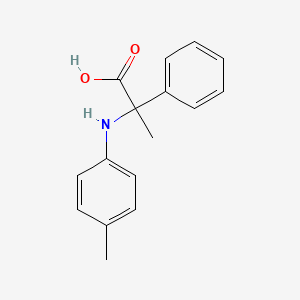

N-(4-methylphenyl)-2-phenylalanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-methylphenyl)-2-phenylalanine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a phenylalanine backbone with a 4-methylphenyl group attached to the nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-phenylalanine can be achieved through several methods. One common approach involves the reaction of 4-methylphenylamine with phenylalanine under specific conditions. The reaction typically requires the use of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond between the amine and the carboxyl group of phenylalanine. The reaction is usually carried out in an organic solvent, such as dichloromethane, at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method is the use of enzymatic catalysis, where specific enzymes are employed to catalyze the formation of the desired compound. This approach offers advantages in terms of selectivity and environmental sustainability .

Análisis De Reacciones Químicas

Types of Reactions

N-(4-methylphenyl)-2-phenylalanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds .

Aplicaciones Científicas De Investigación

Protein Engineering

Overview : N-(4-methylphenyl)-2-phenylalanine is extensively utilized in protein engineering to create modified proteins with enhanced properties. Its incorporation into peptide sequences can improve protein stability and functionality.

Applications :

- Enhanced Stability : The compound can stabilize proteins against denaturation and aggregation, making it a valuable tool in biotechnology.

- Design of Enzymes : It aids in the design of enzymes with improved catalytic properties for industrial processes.

Drug Development

Overview : This compound serves as a building block in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.

Applications :

- Pharmacological Chaperones : Research indicates that this compound can act as a pharmacological chaperone for phenylalanine hydroxylase (PAH), potentially stabilizing misfolded proteins associated with phenylketonuria (PKU) .

- Neurological Therapeutics : It is being investigated for its role in developing drugs that enhance neurotransmitter function or protect neuronal cells from degeneration.

Research on Amino Acid Metabolism

Overview : Scientists study the effects of this compound on metabolic pathways to understand various metabolic disorders.

Applications :

- Metabolic Pathway Analysis : The compound's influence on amino acid metabolism provides insights into disorders like PKU, where its structural analogs may help manage phenylalanine levels.

- Therapeutic Development : Understanding its metabolic effects can lead to new treatments for metabolic diseases related to amino acid imbalances.

Biochemical Studies

Overview : this compound is employed in experiments that investigate the structure-function relationship of proteins.

Applications :

- Protein Structure Analysis : It helps elucidate how modifications affect protein folding and function.

- Catalyst Development : The compound is used to develop more effective enzymes and catalysts through systematic modifications.

Food Industry Applications

Overview : In the food industry, this compound can enhance flavor profiles and improve product quality.

Applications :

- Flavor Enhancement : It is explored as a natural flavor enhancer in food products, appealing to manufacturers seeking to improve taste without artificial additives.

- Nutritional Supplements : Its potential benefits in amino acid supplementation make it a candidate for dietary products aimed at enhancing health and wellness.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of N-(4-methylphenyl)-2-phenylalanine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

N-(4-methylphenyl)-glycine: Similar in structure but with a glycine backbone instead of phenylalanine.

N-(4-methylphenyl)-alanine: Similar but with an alanine backbone.

N-(4-methylphenyl)-valine: Similar but with a valine backbone.

Uniqueness

N-(4-methylphenyl)-2-phenylalanine is unique due to its specific combination of a phenylalanine backbone and a 4-methylphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Actividad Biológica

N-(4-Methylphenyl)-2-phenylalanine, a derivative of the amino acid phenylalanine, has garnered attention in recent research for its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, synthesis, and applications in medicinal chemistry.

Chemical Structure and Synthesis

This compound is characterized by the following structure:

- Chemical Formula : C16H17NO2

- Molecular Weight : 255.32 g/mol

The synthesis typically involves acylation reactions where 4-methylphenyl is introduced to the amino group of phenylalanine. This modification enhances its lipophilicity and may influence its biological activity.

1. Neurotransmitter Modulation

This compound is hypothesized to influence neurotransmitter systems due to its structural similarity to L-phenylalanine, a precursor for dopamine and norepinephrine. The compound may act as a competitive antagonist at NMDA receptors and modulate glutamate signaling, which is crucial in various neurological conditions.

2. Antimicrobial Properties

Recent studies have indicated that derivatives of phenylalanine exhibit antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 62 μM to 500 μM, suggesting potential applications in developing new antimicrobial agents .

| Compound | MIC (μM) | Activity Type |

|---|---|---|

| This compound | TBD | Antimicrobial |

| C12 homologs | 62-500 | Antimicrobial |

3. Analgesic and Antidepressant Effects

Phenylalanine derivatives are often studied for their analgesic and antidepressant effects. The D-isomer of phenylalanine has been linked to pain relief through the inhibition of enkephalin degradation, which may also apply to this compound. While clinical trials have shown mixed results regarding L-phenylalanine's effectiveness alone, its role as a precursor for neurotransmitters suggests that this compound could enhance mood and alleviate pain when used in combination therapies .

Case Study: Antimicrobial Activity

A study evaluating various phenylalanine derivatives found that modifications significantly affect their antimicrobial properties. This compound was tested alongside other derivatives, revealing promising results against specific bacterial strains.

Research Findings

- Mechanism of Action : The compound's activity may stem from its ability to interact with neurotransmitter systems, particularly through modulation at NMDA receptors.

- Therapeutic Applications : Given its structural properties, this compound may serve as a scaffold for drug development targeting neurological disorders or infections.

Propiedades

IUPAC Name |

2-(4-methylanilino)-2-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-12-8-10-14(11-9-12)17-16(2,15(18)19)13-6-4-3-5-7-13/h3-11,17H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCCVTNIHHMKCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(C)(C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.